3-(Benzyloxy)-2-methylbenzaldehyde
Overview
Description
3-(Benzyloxy)-2-methylbenzaldehyde is an organic compound with the molecular formula C15H14O2 It is a benzaldehyde derivative where the benzene ring is substituted with a benzyloxy group at the 3-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-methylbenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzaldehyde and benzyl alcohol.
Reaction: The reaction involves the formation of an ether bond between the benzyl alcohol and the 2-methylbenzaldehyde. This can be achieved through a Williamson ether synthesis, where the benzyl alcohol is deprotonated to form a benzyl alkoxide, which then reacts with the 2-methylbenzaldehyde.
Conditions: The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products
Oxidation: 3-(Benzyloxy)-2-methylbenzoic acid.
Reduction: 3-(Benzyloxy)-2-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-2-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-methylbenzaldehyde depends on the specific reactions it undergoes. For example:
Oxidation: The aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.
Reduction: The aldehyde group is converted to a primary alcohol through the addition of hydrogen atoms from the reducing agent.
Substitution: The benzyloxy group is replaced by a nucleophile through a nucleophilic substitution mechanism.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzaldehyde: Similar structure but lacks the methyl group at the 2-position.
2-Methylbenzaldehyde: Lacks the benzyloxy group at the 3-position.
Benzaldehyde: Lacks both the benzyloxy and methyl groups.
Uniqueness
3-(Benzyloxy)-2-methylbenzaldehyde is unique due to the presence of both the benzyloxy and methyl groups, which can influence its reactivity and potential applications. The combination of these substituents can lead to unique chemical properties and reactivity patterns compared to its analogs.
Properties
IUPAC Name |
2-methyl-3-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-14(10-16)8-5-9-15(12)17-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJBHJJWANLNGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30580249 | |
Record name | 3-(Benzyloxy)-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30580249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918524-14-8 | |
Record name | 2-Methyl-3-(phenylmethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918524-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Benzyloxy)-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30580249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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